

A Technical Guide to the Reactivity Profile of 4-Bromophenol

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Compound of Interest

Compound Name: 4-Bromophenol

Cat. No.: B116583

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Executive Summary

4-Bromophenol (p-bromophenol) is a halogenated phenol widely utilized as a versatile intermediate in organic synthesis.^[1] Its chemical structure, featuring a bromine atom para to a hydroxyl group on a benzene ring, provides a unique reactivity profile that is highly valued in the synthesis of pharmaceuticals, agrochemicals, and dyes.^{[1][2]} This document provides an in-depth technical guide on the physicochemical properties, spectral characteristics, electronic effects, and key reactive pathways of **4-bromophenol**. It includes detailed experimental protocols for cornerstone reactions and visual diagrams to illustrate reaction mechanisms and workflows, serving as a comprehensive resource for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Properties

The physical and spectral properties of **4-bromophenol** are foundational to its application in synthetic chemistry. Quantitative data are summarized below for ease of reference.

Physical and Chemical Properties

Property	Value	Citations
Molecular Formula	C ₆ H ₅ BrO	[1][3]
Molecular Weight	173.01 g/mol	[1][3]
Appearance	White to off-white or pinkish-brown crystalline solid.[1][4]	[1][4]
Melting Point	61-64 °C (lit.), 66.4 °C	[3][4]
Boiling Point	235-236 °C (lit.), 238 °C	[3][4]
Density	1.840 g/cm ³ at 15 °C	[3][5]
pKa	9.17 - 9.37 (at 25 °C)	[3][5][6][7][8]
Water Solubility	Slightly soluble (14 g/L at 25 °C)	[5][8]
Organic Solubility	Soluble in ethanol, ether, chloroform, glacial acetic acid. [1][3][9]	[1][3][9]
log Kow (LogP)	2.59	[3]
Henry's Law Constant	1.51 x 10 ⁻⁷ atm·m ³ /mol at 25 °C	[3][6]

Spectroscopic Data

Technique	Key Features / Peaks	Citations
^1H NMR	In CDCl_3 : δ ~7.35 (d, 2H, Ar-H ortho to Br), δ ~6.75 (d, 2H, Ar-H ortho to OH), δ ~5.37 (br s, 1H, OH).[10]	[10][11]
^{13}C NMR	In CDCl_3 : δ ~154.7 (C-OH), ~132.6 (C-H ortho to Br), ~117.3 (C-H ortho to OH), ~113.0 (C-Br).[10]	[10][12]
IR	Peaks typically observed around $3300\text{-}3600\text{ cm}^{-1}$ (O-H stretch), $1580\text{-}1600\text{ cm}^{-1}$ (C=C aromatic stretch), 1220 cm^{-1} (C-O stretch), and 820 cm^{-1} (para-disubstituted C-H bend).	[3][13]
MS (EI)	Molecular ion (M^+) peak at m/z 172 and an ($\text{M}+2$) $^+$ peak at m/z 174 of nearly equal intensity, characteristic of a single bromine atom.[3] Other fragments may be observed.	[3]

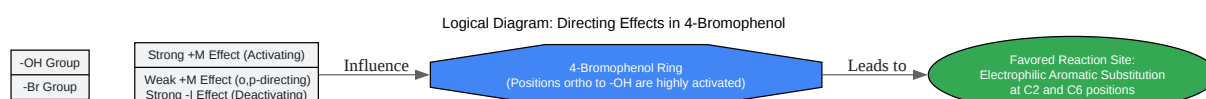
Electronic Effects and Reactivity Profile

The reactivity of the **4-bromophenol** ring is governed by the interplay of the electronic effects of the hydroxyl (-OH) and bromine (-Br) substituents.

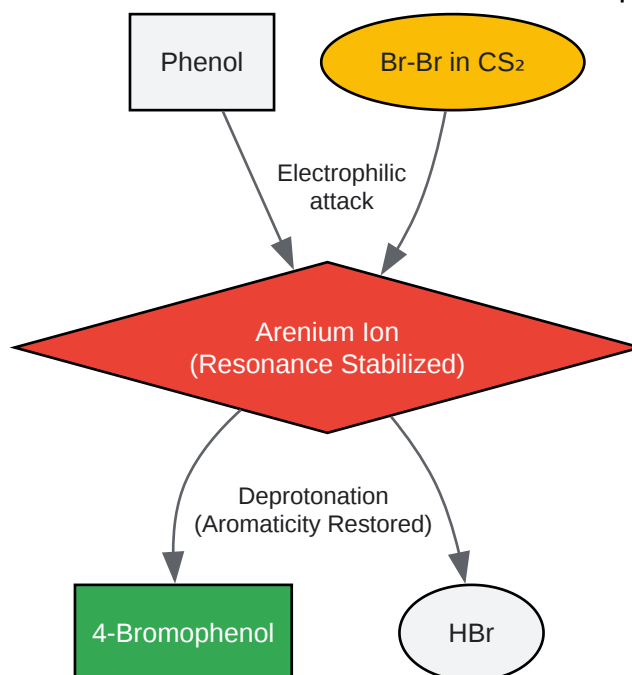
- **Hydroxyl (-OH) Group:** The -OH group is a powerful activating group. Through its strong positive mesomeric effect (+M), it donates electron density into the aromatic ring, particularly at the ortho and para positions. This significantly enhances the ring's nucleophilicity, making it highly susceptible to electrophilic attack.
- **Bromine (-Br) Group:** The -Br atom is a deactivating group overall. It exhibits a strong negative inductive effect (-I) due to its high electronegativity, which withdraws electron

density from the ring. However, it also has a weaker positive mesomeric effect (+M) from its lone pairs, which directs incoming electrophiles to the ortho and para positions.

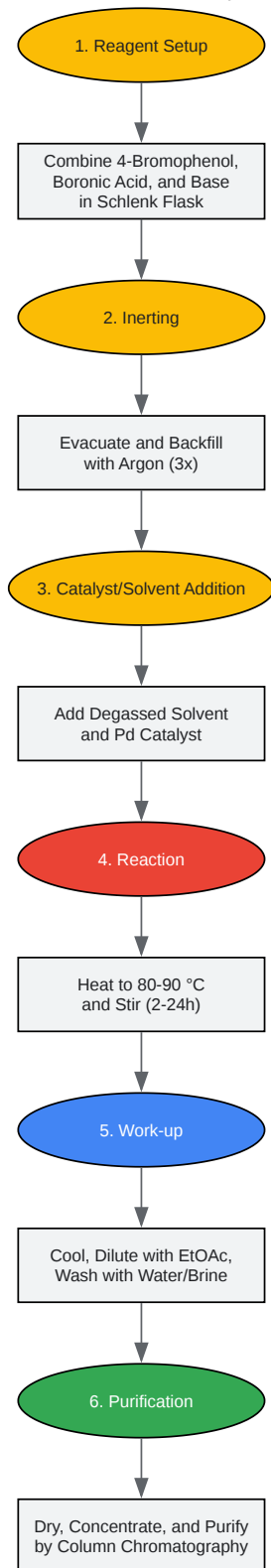
In **4-bromophenol**, the powerful activating +M effect of the -OH group dominates the reactivity. The bromine atom's deactivating -I effect is largely overcome. The positions ortho to the hydroxyl group (C2 and C6) are highly activated and are the primary sites for electrophilic aromatic substitution.



Reaction Mechanism: Bromination of Phenol in a Non-polar Solvent



Experimental Workflow: Suzuki-Miyaura Coupling

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